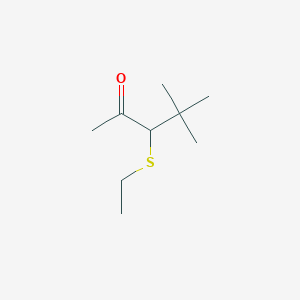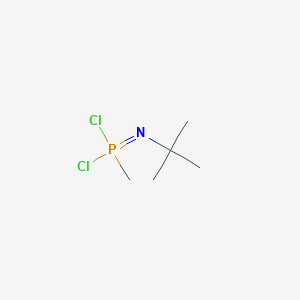
N-tert-Butyl-P-methylphosphonimidic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-P-methylphosphonimidic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonimidic group, which is a phosphorus atom double-bonded to a nitrogen atom, and two chlorine atoms attached to the phosphorus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-methylphosphonimidic dichloride typically involves the reaction of tert-butylamine with a suitable phosphorus-containing reagent. One common method is the reaction of tert-butylamine with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3CNH2+PCl3+Et3N→(CH3)3CP(NH2)Cl2+Et3NHCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-tert-Butyl-P-methylphosphonimidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonimidic oxides or reduction to form phosphonimidic hydrides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonimidic acids and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: The reaction is typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonimidic compounds.
Oxidation: Phosphonimidic oxides are formed.
Reduction: Phosphonimidic hydrides are the primary products.
Hydrolysis: Phosphonimidic acids and hydrochloric acid are produced.
科学的研究の応用
N-tert-Butyl-P-methylphosphonimidic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-tert-Butyl-P-methylphosphonimidic dichloride involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also act as an electrophile, reacting with nucleophiles to form various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Similar Compounds
- tert-Butylphosphonic dichloride
- N-tert-Butylbenzenesulfinimidoyl chloride
- tert-Butyldichlorophosphine oxide
Uniqueness
N-tert-Butyl-P-methylphosphonimidic dichloride is unique due to its specific structure, which includes a phosphonimidic group and tert-butyl substituent. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, tert-Butylphosphonic dichloride and tert-Butyldichlorophosphine oxide lack the phosphonimidic group, which significantly alters their reactivity and applications.
特性
CAS番号 |
61499-77-2 |
|---|---|
分子式 |
C5H12Cl2NP |
分子量 |
188.03 g/mol |
IUPAC名 |
tert-butylimino-dichloro-methyl-λ5-phosphane |
InChI |
InChI=1S/C5H12Cl2NP/c1-5(2,3)8-9(4,6)7/h1-4H3 |
InChIキー |
BMJGTHPOFJZBCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=P(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


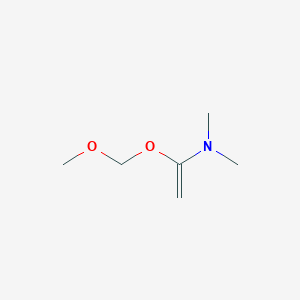

![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)

![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
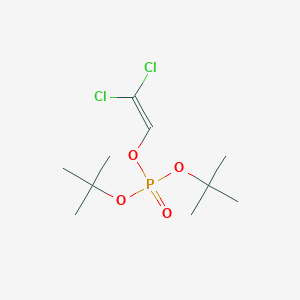
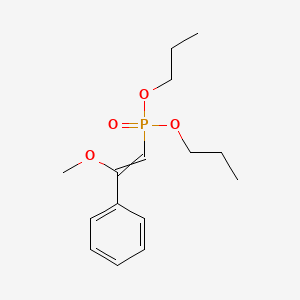
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
